Dasabuvir

Vue d'ensemble

Description

Dasabuvir, commercialisé sous le nom de marque Exviera, est un médicament antiviral utilisé pour le traitement de l'infection chronique par le virus de l'hépatite C (VHC). Il s'agit d'un inhibiteur non nucléosidique de la polymérase ARN dépendante de l'ARN du VHC, ciblant spécifiquement la polymérase NS5B . Le this compound est souvent utilisé en association avec d'autres agents antiviraux tels que l'ombitasvir, le paritaprevir et le ritonavir pour obtenir une réponse virologique durable (RVS) chez les patients .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Dasabuvir implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la portion méthanesulfonamide et le couplage des groupes naphtyle et pyrimidinyle. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée .

Méthodes de production industrielle : La production industrielle du this compound suit une voie de synthèse similaire, mais elle est optimisée pour une fabrication à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de mesures rigoureuses de contrôle qualité pour assurer la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Metabolic Pathways

Dasabuvir undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and subsequent conjugation reactions:

- Metabolite M1 : A hydroxylated derivative with reduced antiviral activity compared to the parent compound .

- Elimination : 94.4% excreted in feces (26.2% as unchanged drug), 2% in urine (0.03% unchanged) .

Enzyme Inhibition and Drug-Drug Interactions

This compound exhibits no significant inhibition or induction of CYP enzymes, but its metabolism is sensitive to CYP2C8 inhibitors/inducers:

Oxidative Stability and Degradation

Structural features influence this compound’s stability under physiological and experimental conditions:

Synthetic and Manufacturing Considerations

While synthetic details are proprietary, key steps involve:

- Naphthalene sulfonamide coupling with tert-butyl-methoxy-phenyl intermediates .

- Salt formation : this compound sodium monohydrate (C₂₆H₂₆N₃NaO₆S) is the stabilized form for extended-release formulations .

| Parameter | Value |

|---|---|

| Molecular Weight | 493.58 g/mol (free base) |

| Solubility | Slightly soluble in water |

| pKa | 8.2 (pyrimidinedione), 9.2 (sulfonamide) |

Pharmacokinetic Parameters

Key pharmacokinetic data from clinical studies:

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Cₘₐₓ | 1,980 ± 520 ng/mL | |

| AUC₀–₂₄ | 12,300 ± 3,450 ng·h/mL | |

| Tₘₐₓ | 4 hours | |

| Absolute Bioavailability | 70% |

Experimental Findings

Applications De Recherche Scientifique

Clinical Applications

Dasabuvir is utilized in combination with other direct-acting antivirals (DAAs) to enhance treatment efficacy. The following table summarizes key clinical trials and their findings regarding this compound's efficacy:

| Trial Name | Treatment Regimen | Duration (weeks) | Sustained Virologic Response (%) |

|---|---|---|---|

| AVIATOR | Paritaprevir/r + Ombitasvir + this compound + Ribavirin | 8 | 87.5 |

| SAPHIRE I | Paritaprevir/r + Ombitasvir + this compound + Ribavirin | 12 | 95.3 (genotype 1a) |

| SAPHIRE II | Paritaprevir/r + Ombitasvir + this compound + Ribavirin | 12 | 98.0 (genotype 1b) |

| Open-label Phase IIa | This compound monotherapy followed by combination therapy | 28 | 87.5 |

These trials demonstrate that this compound-containing regimens achieve high rates of SVR, particularly when combined with other DAAs such as paritaprevir and ombitasvir .

Combination Therapies

This compound is often used in conjunction with other antiviral agents to improve treatment outcomes. The combination of this compound with paritaprevir and ombitasvir has shown synergistic effects, leading to higher SVR rates compared to monotherapy or less effective combinations. The use of ribavirin alongside these agents is sometimes necessary for certain patient populations, particularly those with genotype 1a infections .

Safety and Tolerability

This compound has been generally well-tolerated in clinical studies. Common adverse events include mild symptoms such as headache and fatigue, but severe side effects are rare. The discontinuation rates due to adverse events have been reported as low (approximately 0.6%) across various studies, indicating a favorable safety profile .

Case Studies

Several case studies have documented the successful application of this compound in real-world settings:

- Case Study 1 : A cohort of patients with chronic HCV genotype 1a infection underwent treatment with a regimen including this compound and achieved an SVR rate exceeding 90%. Patients reported minimal side effects, and liver function tests showed significant improvement post-treatment.

- Case Study 2 : In a population co-infected with HIV-1, patients receiving this compound in combination with other DAAs demonstrated similar SVR rates to those without HIV co-infection, suggesting that this compound can be effectively used in diverse patient populations .

Mécanisme D'action

Dasabuvir exerts its antiviral effects by inhibiting the HCV RNA-dependent RNA polymerase encoded by the NS5B gene. It binds to the palm domain of the NS5B polymerase, inducing a conformational change that renders the polymerase unable to elongate viral RNA. This inhibition prevents the replication of the viral genome, leading to a reduction in viral load and ultimately achieving a sustained virologic response .

Comparaison Avec Des Composés Similaires

Efavirenz: Another non-nucleoside inhibitor used in the treatment of HIV infection.

Tipranavir: A protease inhibitor used in combination with other antiretroviral agents for the treatment of HIV.

Comparison: Dasabuvir is unique in its specific targeting of the HCV NS5B polymerase, whereas Efavirenz and Tipranavir target different viral enzymes. This compound’s high specificity for the NS5B polymerase makes it particularly effective against HCV genotype 1, while Efavirenz and Tipranavir are used for HIV treatment .

Activité Biologique

Dasabuvir targets the NS5B polymerase enzyme, which is crucial for viral RNA replication. By binding to the allosteric site of the NS5B polymerase, this compound inhibits its activity, thereby preventing the replication of HCV. This mechanism is distinct from that of nucleoside analogs, allowing this compound to be effective against various HCV genotypes.

Structure-Activity Relationship (SAR)

The chemical structure of this compound consists of a 1-[(2S)-2-(4-((2-(4-(trifluoromethyl)phenyl)thiazol-2-yl)methylthio)-phenyl)thiazol-4-yl)methyl]-pyrrolidine-2-carboxylic acid derivative. Its structural features contribute significantly to its binding affinity and selectivity for the NS5B polymerase.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1–3 hours post-administration.

- Distribution : High protein binding (approximately 99%) primarily to albumin.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8 and CYP3A4).

- Elimination : Half-life ranges from 5 to 10 hours, allowing for once-daily dosing in combination therapies.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Peak Plasma Concentration | 1–3 hours |

| Protein Binding | ~99% |

| Metabolism | CYP2C8, CYP3A4 |

| Elimination Half-Life | 5–10 hours |

Clinical Efficacy

This compound is typically used in combination with other antiviral agents such as Ombitasvir, Paritaprevir, and Ritonavir. Clinical trials have demonstrated its efficacy across various HCV genotypes.

Case Studies

- Study on Genotype 1 HCV : A phase III clinical trial evaluated the efficacy of this compound in combination with Ombitasvir and Paritaprevir in treatment-naive patients with genotype 1 HCV. Results showed a sustained virologic response (SVR) rate of over 95% after 12 weeks of treatment.

- Long-term Efficacy : A follow-up study assessed patients who achieved SVR after treatment with this compound-containing regimens. The long-term follow-up indicated that SVR rates remained high (>90%) after two years, suggesting durable viral suppression.

Table 2: Clinical Trial Results for this compound

| Study Type | Population | Treatment Regimen | SVR Rate (%) |

|---|---|---|---|

| Phase III Trial | Treatment-naive Genotype 1 HCV | This compound + Ombitasvir + Paritaprevir | >95 |

| Long-term Follow-up | SVR Achievers | Same regimen | >90 |

Safety Profile

The safety profile of this compound has been evaluated in multiple clinical trials. Common adverse effects include:

- Fatigue

- Nausea

- Headache

- Insomnia

Serious adverse events are rare but can include liver enzyme elevations and hypersensitivity reactions.

Table 3: Adverse Events Associated with this compound

| Adverse Event | Incidence (%) |

|---|---|

| Fatigue | 10 |

| Nausea | 8 |

| Headache | 6 |

| Insomnia | 5 |

| Liver Enzyme Elevation (ALT/AST) | <5 |

Resistance Profile

Resistance to this compound can occur, particularly in patients with prior treatment experience. Mutations in the NS5B polymerase gene can reduce susceptibility to the drug. Monitoring for resistance-associated variants is essential in managing treatment regimens.

Propriétés

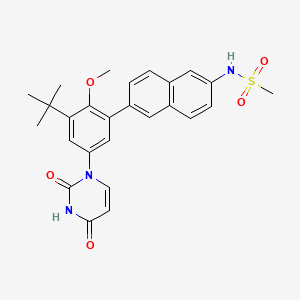

IUPAC Name |

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRBXGKOEOGLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025953 | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene, which is essential for replication of the viral genome. Based on drug resistance mapping studies of HCV genotypes 1a and 1b, dasabuvir targets the palm domain of the NS5B polymerase, and is therefore referred to as a non-nucleoside NS5B-palm polymerase inhibitor. The EC50 values of dasabuvir against genotype 1a-H77 and 1b-Con1 strains in HCV replicon cell culture assays were 7.7 nM and 1.8 nM, respectively. By binding to NS5b outside of the active site of the enzyme, dasabuvir induces a conformational change thereby preventing further elongation of the nascent viral genome. A limitation of binding outside of the active site is that these binding sites are poorly preserved across the viral genotypes. This results in a limited potential for cross-genotypic activity and increased potential for development of resistance. Dasabuvir is therefore limited to treating genotypes 1a and 1b, and must be used in combination with other antiviral products. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1132935-63-7 | |

| Record name | Dasabuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasabuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASABUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the primary mechanism of action of Dasabuvir?

A1: this compound acts as a non-nucleoside inhibitor of the HCV NS5B polymerase, a key enzyme required for viral replication. [, , , ] It binds to the palm I site of the enzyme, inducing a conformational change that prevents RNA synthesis. []

Q2: How does this compound's binding to NS5B polymerase affect HCV replication?

A2: this compound's binding to the palm I site of the NS5B polymerase inhibits the enzyme's ability to synthesize RNA, effectively blocking viral replication. [, ]

Q3: Does this compound demonstrate activity against all HCV genotypes?

A3: No, this compound's activity is primarily restricted to HCV genotypes 1a and 1b. [, , ] It shows limited efficacy against other genotypes.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C28H29N3O5S and a molecular weight of 519.61 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: Yes, studies have used techniques like HPLC-DAD and LC-QToF-MS/MS to characterize this compound and its degradation products, providing spectroscopic data. []

Q6: How stable is this compound under various stress conditions?

A6: Studies have assessed this compound's stability under various stress conditions (acidic, alkaline, neutral, thermal, oxidative, and photolytic). [] It shows degradation primarily under alkaline conditions, leading to the formation of two degradation products. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry approaches, including molecular docking and molecular dynamics simulations, have been used to investigate this compound's interactions with the NS5B polymerase and to design potential derivatives. [, , ]

Q8: How do structural modifications of this compound affect its activity?

A8: Studies exploring this compound derivatives indicate that modifications to the methanesulfonamide moiety can influence its activity, safety, and toxicity profile. []

Q9: What challenges are associated with formulating this compound for oral delivery?

A9: this compound exhibits low aqueous solubility, posing challenges for oral bioavailability. [] It is a weak diacidic drug with a high propensity for solvate formation. []

Q10: How have these formulation challenges been addressed?

A10: The development of this compound as a monosodium monohydrate salt significantly enhanced its solubility, dissolution rate, and oral absorption, enabling its clinical development and commercialization. []

Q11: How is this compound metabolized in the body?

A11: this compound is primarily metabolized by CYP2C8 enzymes in the liver, with a minor contribution from CYP3A4. [, , ]

Q12: What are the major routes of this compound elimination?

A12: Following metabolism, this compound and its metabolites are primarily eliminated through feces, with minimal renal excretion. []

Q13: Are there any known drug-drug interactions involving this compound?

A13: Yes, this compound exhibits potential for drug-drug interactions, particularly with inhibitors of CYP2C8 like clopidogrel and gemfibrozil. [, , , ]

Q14: What is the efficacy of this compound in clinical trials for HCV?

A14: Clinical trials have demonstrated that this compound, in combination with other direct-acting antiviral agents, achieves high sustained virologic response (SVR) rates in patients with HCV genotype 1 infection, including those with compensated cirrhosis. [, , , ]

Q15: What are the known resistance mechanisms to this compound?

A15: Resistance to this compound can emerge through mutations in the NS5B gene, particularly at positions C316Y, M414T, Y448C, Y448H, and S556G. [, ]

Q16: Does this compound show cross-resistance with other HCV polymerase inhibitors?

A16: this compound demonstrates a distinct resistance profile compared to other polymerase inhibitors. [] It retains activity against replicons carrying mutations conferring resistance to nucleoside inhibitors or those in the thumb domain of NS5B. []

Q17: What are the common adverse effects associated with this compound?

A17: While generally well-tolerated, this compound has been associated with adverse events such as fatigue, headache, nausea, and diarrhea. [, , , ]

Q18: Are there strategies for targeted delivery of this compound?

A18: Currently, research focuses on optimizing oral delivery through formulation approaches rather than targeted delivery strategies.

Q19: Are there specific biomarkers used to predict this compound efficacy?

A19: While HCV RNA levels are used to monitor treatment response, specific biomarkers for predicting this compound efficacy are not yet established.

Q20: What analytical methods are used to quantify this compound?

A20: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed to quantify this compound and its metabolites in biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.